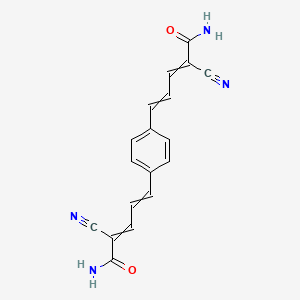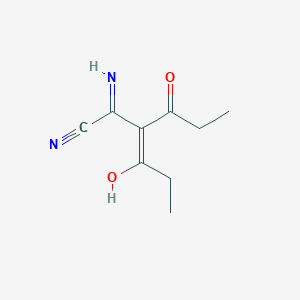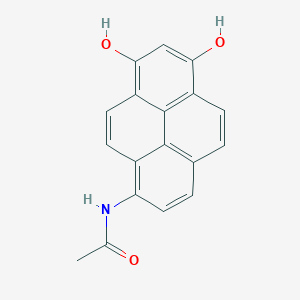
N-(6,8-Dihydroxypyren-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(6,8-Dihydroxypyren-1-yl)acetamide typically involves the acylation of 6,8-dihydroxypyrene with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(6,8-Dihydroxypyren-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of pyrene-quinones.
Reduction: Formation of dihydro-N-(6,8-dihydroxypyren-1-yl)acetamide.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6,8-Dihydroxypyren-1-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the pyrene moiety.
Medicine: Studied for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(6,8-Dihydroxypyren-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the pyrene ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to biological macromolecules. Additionally, the acetamide group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- N-(6-Hydroxy-naphthalen-1-yl)acetamide
- Phenoxyacetamide derivatives
- N-(1-Phenylethyl)acetamide analogs
Comparison: N-(6,8-Dihydroxypyren-1-yl)acetamide is unique due to the presence of two hydroxyl groups on the pyrene ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced fluorescence properties and different pharmacological profiles, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
91598-93-5 |
|---|---|
Molekularformel |
C18H13NO3 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
N-(6,8-dihydroxypyren-1-yl)acetamide |
InChI |
InChI=1S/C18H13NO3/c1-9(20)19-14-7-3-10-2-4-12-15(21)8-16(22)13-6-5-11(14)17(10)18(12)13/h2-8,21-22H,1H3,(H,19,20) |
InChI-Schlüssel |
MGZVDYWHFSBBRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C=CC3=C(C=C(C4=C3C2=C(C=C4)C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)
![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)
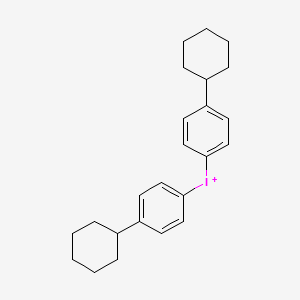

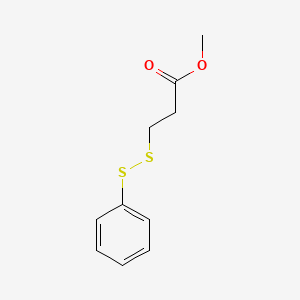
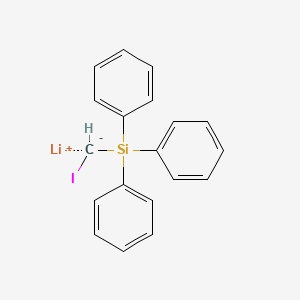
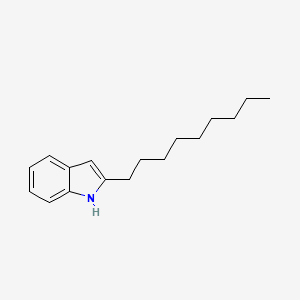
![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)
![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)

